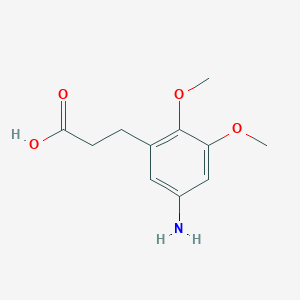![molecular formula C23H27N3O B5977356 1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine](/img/structure/B5977356.png)
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine, commonly known as DMXAA, is a small molecule that has been studied for its potential anti-cancer properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
作用机制
The exact mechanism of action of DMXAA is not fully understood, but it is thought to work through the activation of the immune system. DMXAA has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. This cytokine production leads to the recruitment of immune cells to the site of the tumor, where they can attack and destroy cancer cells.
Biochemical and Physiological Effects
DMXAA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is a signaling molecule involved in the regulation of blood flow and immune function. DMXAA has also been shown to reduce the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels. This reduction in VEGF production may contribute to the anti-tumor effects of DMXAA.
实验室实验的优点和局限性
One advantage of DMXAA is its ability to induce tumor necrosis in a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell death. However, DMXAA has some limitations as well. It has been shown to be toxic to normal cells at high doses, which can make it difficult to use in certain experiments. Additionally, DMXAA has not yet been tested in clinical trials, so its potential as a cancer treatment is still uncertain.
未来方向
There are several future directions for DMXAA research. One area of interest is the development of new analogs of DMXAA that may have improved anti-cancer properties. Another area of interest is the investigation of the mechanism of action of DMXAA in more detail. This may lead to the development of new therapies that target the immune system to fight cancer. Finally, clinical trials are needed to determine the safety and efficacy of DMXAA as a cancer treatment in humans.
Conclusion
In conclusion, DMXAA is a small molecule that has been studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines and has the potential to enhance the anti-tumor effects of radiation and chemotherapy. DMXAA works through the activation of the immune system, but its exact mechanism of action is not fully understood. While DMXAA has some limitations, such as toxicity to normal cells at high doses, it has several potential future directions for research, including the development of new analogs and the investigation of its mechanism of action in more detail.
合成方法
DMXAA is synthesized through a multi-step process that involves the reaction of 3-(diphenylmethyl)-1,2,4-oxadiazole with 2-ethylpiperidine in the presence of a base. The resulting product is then purified through a series of chromatography steps. The synthesis of DMXAA is relatively complex and requires careful attention to detail to ensure a high yield and purity of the final product.
科学研究应用
DMXAA has been studied extensively for its potential anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, colon, and breast cancer. DMXAA has also been shown to enhance the anti-tumor effects of radiation and chemotherapy in preclinical studies.
属性
IUPAC Name |
3-benzhydryl-5-[(2-ethylpiperidin-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-2-20-15-9-10-16-26(20)17-21-24-23(25-27-21)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,20,22H,2,9-10,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFSIXPHZOCLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=NC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(2-hydroxy-3-methoxybenzylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5977277.png)
![4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine](/img/structure/B5977284.png)
![3-[3-(6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide](/img/structure/B5977290.png)
![1,1'-[[6-(diisopropylamino)-1,3,5-triazine-2,4-diyl]bis(5-methyl-1H-1,2,3-triazole-1,4-diyl)]diethanone](/img/structure/B5977300.png)
![4-(methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methylnicotinonitrile](/img/structure/B5977308.png)
![2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5977322.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5977328.png)
![2-[1-[(6-methyl-2-pyridinyl)methyl]-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B5977337.png)
![1-{2-hydroxy-3-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B5977339.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(4-pyrimidinylmethyl)-4-piperidinecarboxamide](/img/structure/B5977346.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5977347.png)
![2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5977363.png)
![1-[benzyl(methyl)amino]-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5977387.png)
